molecular formula C12H16O B8447310 3-(2-Methylbenzyl)-butanone

3-(2-Methylbenzyl)-butanone

Cat. No.: B8447310
M. Wt: 176.25 g/mol
InChI Key: CMUYXLYESOVYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylbenzyl)-butanone is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3-methyl-4-(2-methylphenyl)butan-2-one

InChI

InChI=1S/C12H16O/c1-9-6-4-5-7-12(9)8-10(2)11(3)13/h4-7,10H,8H2,1-3H3

InChI Key

CMUYXLYESOVYAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(C)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

56 g of KOH, 56 ml of water, 10 g of 18-crown-6 and 5 g of KI were warmed to 75° C. with 200 ml of toluene with exclusion of air. A mixture of 100 g of 2-methylbenzyl chloride and 100 g of methyl ethyl ketone was added dropwise over 30 minutes with vigorous stirring, and the mixture was stirred at 85° C. for 11 hours. The phases were then separated, and the organic layer was washed by shaking with water and distilled through a short packed column. After removing the solvent and the preliminary fraction, 29 g of 3-(2-methylbenzyl)-butanone were obtained at 54°-55° C./0.07 mbar. 25 g of this compound was stirred with 3 g of NaBH4 in 100 ml of ethanol, initially for 2 hours at 25° C., then for a further 2 hours at the reflux temperature. After the reducing agent and solvent had been removed, the reaction product was distilled through a short Vigreux column. 15.5 g of 3-methyl-4-(2-methylphenyl)-butan-2-ol were obtained from 64°-67° C./0.07 mbar.
Name
Quantity
56 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two

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